molecular formula C14H17N3O2 B12191642 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Cat. No.: B12191642
M. Wt: 259.30 g/mol
InChI Key: CXXDJOZINDJYTP-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C14H17N3O2/c1-10(2)14(18)15-9-8-12-16-13(17-19-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)

InChI Key

CXXDJOZINDJYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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